N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Description
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative characterized by a tetrahydroquinoline scaffold substituted with a methanesulfonyl group at the 1-position and a benzenesulfonamide moiety at the 6-position. This compound combines structural features of both sulfonamides (known for their bioactivity in medicinal chemistry) and tetrahydroquinoline derivatives (valued for their aromatic and heterocyclic properties). The methanesulfonyl group enhances metabolic stability and solubility, while the benzenesulfonamide moiety may contribute to target binding, particularly in enzyme inhibition contexts .
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-23(19,20)18-11-5-6-13-12-14(9-10-16(13)18)17-24(21,22)15-7-3-2-4-8-15/h2-4,7-10,12,17H,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOMPIVCCDJQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, which is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used .
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges: highlights the reliance on sulfonyl chloride derivatives for benzenesulfonamide synthesis, a method applicable to the target compound.
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a unique structure that combines a tetrahydroquinoline moiety , a methanesulfonyl group , and a benzenesulfonamide functional group . This structural diversity enhances its solubility and biological interactions, making it a promising candidate for various pharmacological applications.
Antimicrobial Properties
This compound exhibits potent antimicrobial activity. It primarily targets two crucial enzymes in bacterial cell wall synthesis: MurD and GlmU. By inhibiting these enzymes, the compound demonstrates bactericidal effects against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
The mechanism of action involves the binding of the compound to its target enzymes, disrupting their normal function and leading to impaired bacterial growth. Interaction studies have shown that this compound effectively inhibits the enzymatic activity required for bacterial cell wall biosynthesis .
Research Findings
Recent studies have highlighted the compound's potential beyond antimicrobial applications:
- Antitumor Activity : Some derivatives of tetrahydroquinoline have shown promising antitumor effects in vitro. For instance, compounds structurally related to this compound have demonstrated IC50 values lower than those of established chemotherapeutics like Doxorubicin .
- Anti-inflammatory Potential : The sulfonamide group may confer anti-inflammatory properties, suggesting further exploration in inflammatory disease models .
Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of this compound demonstrated significant inhibition against various bacterial strains. The results indicated that the compound could serve as a lead for developing new antibiotics targeting resistant strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Methicillin-resistant S. aureus | 0.25 µg/mL |
| Escherichia coli | 2 µg/mL |
Antitumor Activity
In vitro assays showed that derivatives related to this compound exhibited significant cytotoxicity against cancer cell lines:
| Compound ID | IC50 (µg/mL) | Comparison to Doxorubicin (IC50 = 37.5 µg/mL) |
|---|---|---|
| Compound A | 10 | More potent |
| Compound B | 25 | Comparable |
| Compound C | 30 | Less potent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
